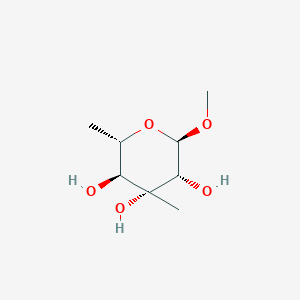
Methyl 6-deoxy-3-methylmannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-deoxy-3-methylmannopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C8H16O5 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Mannosides - Methylmannosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Glycosylated Compounds
Overview:
Methyl 6-deoxy-3-methylmannopyranoside serves as a glycosyl donor in the synthesis of various glycosylated compounds, which are crucial in the development of pharmaceuticals and biologically active molecules.
Key Findings:
- A study reported the synthesis of novel 6-benzamide purine nucleosides using methyl 6-deoxy-α-l-mannoside as a starting material. The reaction conditions were optimized to achieve higher yields through microwave-assisted synthesis, demonstrating the compound's utility in nucleoside chemistry .
- The compound has been utilized in asymmetric synthesis methods, achieving high yields and purity, which is essential for developing complex glycosylated structures .
Table 1: Synthesis Yields of Glycosylated Compounds Using this compound
| Compound Type | Synthesis Method | Yield (%) |
|---|---|---|
| Purine Nucleosides | Microwave-assisted | 63 |
| Glycoconjugates | Catalytic hydrogenation | Variable |
Immunomodulatory Research
Overview:
this compound has shown potential in immunomodulatory studies, particularly concerning its effects on cytokine release.
Key Findings:
- Research involving phenolic glycolipids from Mycobacterium kansasii indicated that methylated derivatives, including those with a 6-deoxy-D-mannopyranose residue, significantly inhibited pro-inflammatory cytokines like TNF-α and IL-6. This suggests that methylation patterns can enhance immunomodulatory activity .
- The presence of specific methylation at the C-6 position of mannopyranose contributes to the biological activity of these compounds, making them candidates for therapeutic applications in inflammatory diseases .
Table 2: Cytokine Inhibition by Methylated Mannopyranosides
| Compound | Cytokine Target | Inhibition Level (IC50) |
|---|---|---|
| Methyl 6-deoxy-D-mannopyranose | TNF-α | Low |
| Methylated Phenolic Glycolipids | IL-6 | Moderate |
Therapeutic Potential
Overview:
The therapeutic applications of this compound extend to its role as a copper chelator and its implications in treating neurodegenerative diseases.
Key Findings:
- Recent studies have highlighted the compound's ability to selectively chelate copper ions over other metals like zinc and aluminum. This property is particularly relevant for developing treatments for conditions like Alzheimer's disease .
- The structure-activity relationship studies indicate that variations in substitution patterns on the mannopyranoside can lead to enhanced selectivity and potency against cholinesterases, which are important targets in neurodegenerative disease therapies .
Case Studies
Case Study 1: Synthesis Optimization
A detailed study on optimizing reaction conditions for synthesizing glycosylated purine nucleosides demonstrated that varying temperatures and reaction times significantly affected yields. The best results were achieved at specific microwave irradiation settings, showcasing the practical application of this compound in synthetic chemistry.
Case Study 2: Immunomodulation Analysis
In another study focusing on Mycobacterium kansasii, researchers synthesized a library of glycolipids to assess their immunomodulatory effects. The findings revealed that specific methylation patterns significantly influenced cytokine inhibition, paving the way for new anti-inflammatory therapies.
Propiedades
Número CAS |
104874-61-5 |
|---|---|
Fórmula molecular |
C8H16O5 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S,6S)-2-methoxy-4,6-dimethyloxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O5/c1-4-5(9)8(2,11)6(10)7(12-3)13-4/h4-7,9-11H,1-3H3/t4-,5-,6-,7+,8+/m0/s1 |
Clave InChI |
HOJMKDURBMYBFR-QYYLWSOASA-N |
SMILES |
CC1C(C(C(C(O1)OC)O)(C)O)O |
SMILES isomérico |
C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)OC)O)(C)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC)O)(C)O)O |
Key on ui other cas no. |
104874-61-5 |
Sinónimos |
methyl 6-deoxy-3-methylmannopyranoside methyl evalopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















